

# physicochemical properties of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

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## Compound of Interest

**Compound Name:** [1,1'-Biphenyl]-3,4',5-tricarboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **[1,1'-Biphenyl]-3,4',5-tricarboxylic Acid**

## Introduction: A Versatile Linker in Supramolecular Design

**[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** ( $H_3BPT$ ) is a polycarboxylic acid that has garnered significant interest in the fields of materials science and supramolecular chemistry. Its rigid biphenyl core, combined with the asymmetric positioning of three carboxylate functional groups, makes it an exceptionally valuable building block, or "linker," for the rational design and synthesis of advanced materials.<sup>[1]</sup> Primarily,  $H_3BPT$  is employed in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). The specific geometry and versatile coordination capabilities of its carboxylate groups allow for the formation of complex, multidimensional networks with tailored properties for applications in gas storage, catalysis, and ion exchange.<sup>[1]</sup>

This guide provides a comprehensive overview of the core physicochemical properties of **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid**, offering insights into its structural characteristics, thermal stability, spectroscopic signature, and safe handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

## Core Physicochemical Data

A summary of the fundamental properties of **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** is presented below. These values are critical for experimental design, from selecting appropriate solvents to predicting reaction stoichiometry.

Property	Value	Source(s)
IUPAC Name	5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid	PubChem[2]
CAS Number	677010-20-7	ChemicalBook, Sigma-Aldrich[3]
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>6</sub>	PubChem[2]
Molecular Weight	286.24 g/mol	PubChem, Sigma-Aldrich[2]
Appearance	White to off-white powder or crystal	TCI, ChemicalBook[4][5]
Melting Point	>300 °C	Sigma-Aldrich, ChemicalBook[5]
Boiling Point (Predicted)	627.7 ± 55.0 °C	ChemicalBook[5]
Density (Predicted)	1.488 ± 0.06 g/cm <sup>3</sup>	ChemicalBook[5]
pKa (Predicted)	3.36 ± 0.10	ChemicalBook[5]
InChI Key	LQEZHWGJSWHXPJ-UHFFFAOYSA-N	PubChem, Sigma-Aldrich[2]
SMILES	OC(=O)c1ccc(cc1)-c2cc(cc(c2)C(O)=O)C(O)=O	Sigma-Aldrich

## Structural and Mechanistic Insights

### Molecular Structure and Conformation

The structure of **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** is foundational to its function. It consists of two phenyl rings linked by a single C-C bond. A critical feature of biphenyl

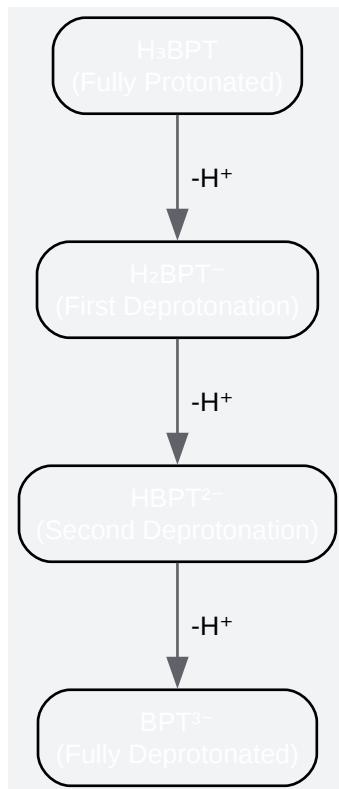
derivatives is the dihedral angle between these rings, which is influenced by steric hindrance from substituents and packing forces in the solid state.[\[1\]](#) This torsional flexibility, combined with the rigid nature of the phenyl rings, provides a unique balance of conformational adaptability and structural integrity.

The three carboxylic acid groups are positioned at the 3, 5, and 4' positions. This asymmetric arrangement is key to its utility in forming non-centrosymmetric and complex network topologies in MOFs, as it can coordinate with metal centers in multiple modes (e.g., monodentate, bidentate, bridging), dictating the dimensionality and properties of the final supramolecular architecture.[\[1\]](#)

Caption: 2D representation of **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid**.

## Acidity and Coordination Chemistry

With three carboxylic acid functional groups, the molecule acts as a Brønsted-Lowry acid. The predicted pKa of 3.36 suggests it is a moderately strong organic acid.[\[5\]](#) In solution, the three protons can dissociate sequentially. This behavior is pivotal for its role in MOF synthesis, which is often conducted under basic or solvothermal conditions where the carboxylate anions are formed. These anions then act as Lewis bases, coordinating to metal ions to build the framework. The ability to exist in partially or fully deprotonated states allows for fine-tuning of the coordination environment and the resulting material's properties.



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Caption: Stepwise deprotonation of the tricarboxylic acid linker.

## Experimental Protocols & Characterization

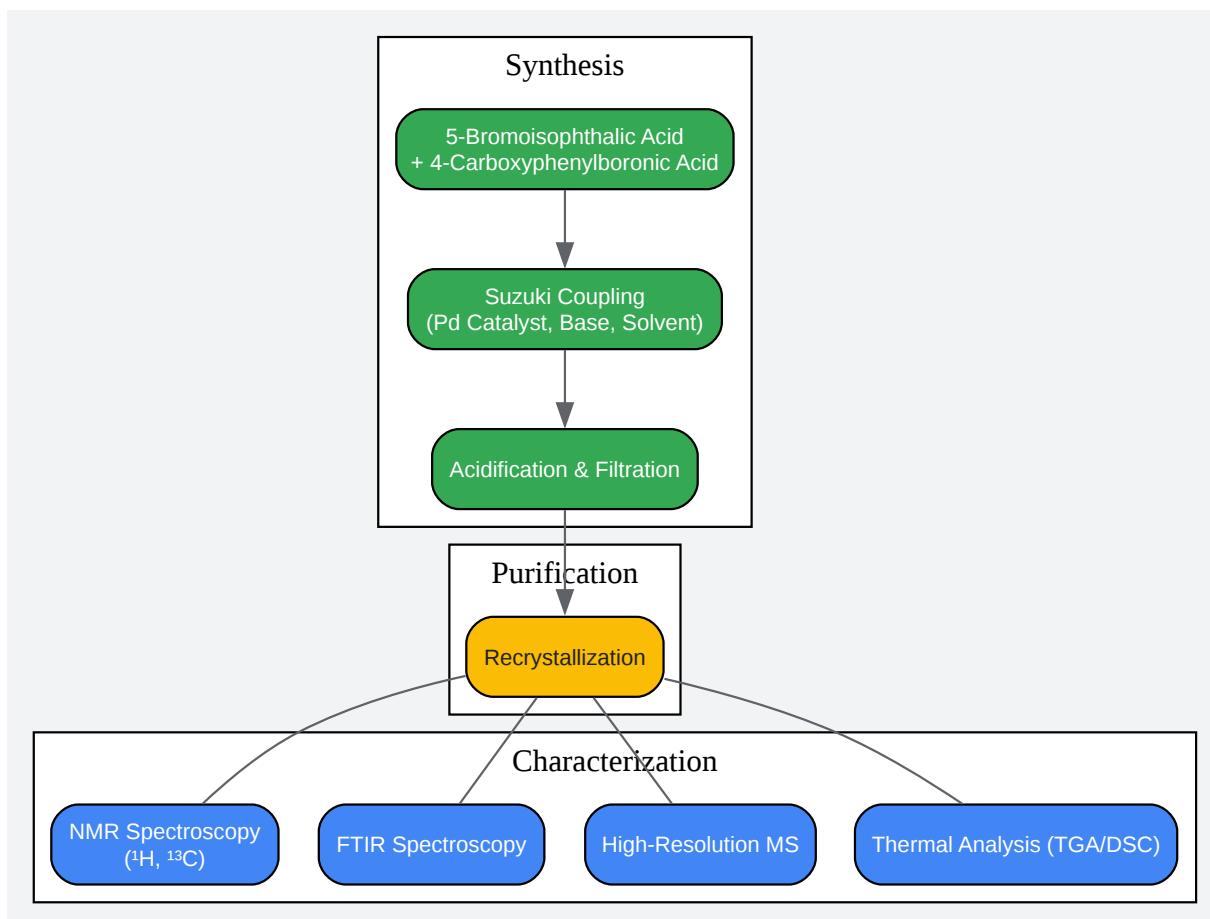
### Synthetic Strategy: Suzuki-Miyaura Coupling

A prevalent and highly effective method for synthesizing the biphenyl core of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.<sup>[1]</sup> This choice is driven by its high functional group tolerance, mild reaction conditions, and commercial availability of the necessary precursors.

Protocol Outline:

- **Reactant Preparation:** The reaction involves coupling a halogenated benzene derivative with two carboxyl groups (e.g., 5-bromoisophthalic acid) with a boronic acid derivative of benzene containing one carboxyl group (e.g., 4-carboxyphenylboronic acid).<sup>[1]</sup>
- **Catalyst System:** A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0), is used as the catalyst.

- Solvent and Base: The reaction is typically performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, with a base such as potassium carbonate ( $K_2CO_3$ ) or sodium carbonate ( $Na_2CO_3$ ). The base is essential for the transmetalation step of the catalytic cycle.[1]
- Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
- Workup and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent system.



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Caption: General workflow for the synthesis and characterization of H<sub>3</sub>BPT.

## Spectroscopic and Thermal Analysis

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the molecular structure. The <sup>1</sup>H NMR spectrum will show complex multiplets in the aromatic region (typically 7-9 ppm) corresponding to the protons on the biphenyl core, along with a broad singlet at higher chemical shift (>10 ppm) for the acidic carboxylic protons. The <sup>13</sup>C NMR spectrum provides confirmation of the carbon skeleton.[6]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The spectrum is characterized by a broad O-H stretching band from the carboxylic acid dimers (around 2500-3300 cm<sup>-1</sup>) and a strong C=O stretching band (around 1700 cm<sup>-1</sup>). Aromatic C=C and C-H stretching vibrations will also be present.[6]
- High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for confirming the elemental composition. It provides a highly accurate mass-to-charge ratio, allowing for unambiguous determination of the molecular formula, C<sub>15</sub>H<sub>10</sub>O<sub>6</sub>.[1] The calculated exact mass for the neutral molecule is 286.04774 Da.[1]
- Thermal Analysis (TGA/DSC): The compound's high melting point of over 300 °C indicates significant thermal stability, a crucial property for its use in MOFs which often require activation at elevated temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal decomposition profile of materials incorporating this linker.[7] TGA typically shows that the framework is stable to high temperatures, after an initial weight loss corresponding to the removal of guest solvent molecules.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** presents several hazards.[2][3]

- Hazard Statements:

- H315: Causes skin irritation.[2][3]
- H319: Causes serious eye irritation.[2][3]
- H335: May cause respiratory irritation.[2][3]
- H400: Very toxic to aquatic life.[2][3]
- Precautionary Measures:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
  - P273: Avoid release to the environment.[3]
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE). Store in a tightly sealed container in a dry, cool place.

## Conclusion

**[1,1'-Biphenyl]-3,4',5-tricarboxylic acid** is a well-characterized compound whose physicochemical properties make it an ideal candidate for the construction of sophisticated supramolecular materials. Its structural rigidity, thermal stability, and versatile coordination chemistry have cemented its role as a key building block in the development of novel MOFs and coordination polymers. A thorough understanding of its properties, from molecular structure to safety protocols, is the first step toward harnessing its full potential in advanced material design and other research applications.

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